![molecular formula C27H24N4O4S B2910852 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1053084-85-7](/img/structure/B2910852.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the generation of 3′-phosphoinositides, thereby disrupting the activation of cellular targets and hindering processes such as cell proliferation and survival . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, resulting in a more relaxed DNA structure and altered gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation pathway . By inhibiting PI3K, it disrupts the activation of AKT, a serine–threonine kinase, and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, leading to changes in gene expression .
Pharmacokinetics
As a dual pi3k/hdac inhibitor, it is expected to have properties similar to other inhibitors of these classes .
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells, as demonstrated in cellular assays . By disrupting key cellular and genetic processes, it can effectively hinder the growth and survival of these cells .
Actividad Biológica
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a 2,3-dihydroimidazo[1,2-c]quinazoline core , which is known for its pharmacological properties. The molecular formula is C25H24N4O3S with a molecular weight of approximately 458.5 g/mol .
Kinase Inhibition
Preliminary studies indicate that the compound exhibits significant inhibitory effects on various kinases involved in cellular signaling pathways. Kinases are pivotal in regulating processes such as cell growth and proliferation. The inhibition of specific kinases can lead to therapeutic effects in diseases like cancer .
Table 1: Inhibitory Activity Against Kinases
Kinase Type | Inhibition (%) | Reference |
---|---|---|
Phosphatidylinositol 3-Kinase (PI3K) | 75% | |
Histone Deacetylase (HDAC) | 70% | |
Other Targeted Kinases | Varies |
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
The biological activity of the compound is primarily attributed to its interaction with key enzymes involved in cancer progression:
- PI3K Inhibition : The compound disrupts the PI3K signaling pathway, which is crucial for cell survival and proliferation.
- HDAC Inhibition : By inhibiting HDAC, the compound promotes the acetylation of histones, leading to changes in gene expression that favor apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis markers such as caspase activation .
- Animal Model Studies : In vivo studies using xenograft models demonstrated that administration of the compound led to tumor size reduction compared to control groups, suggesting its potential as an anticancer agent .
Aplicaciones Científicas De Investigación
Antitubercular Activity
Recent studies have indicated that derivatives of thiadiazoles, including those containing furan moieties, exhibit promising antitubercular properties. For instance, a study synthesized several 1,3,4-thiadiazole compounds linked to furan and evaluated their activity against Mycobacterium tuberculosis. The compounds demonstrated effective inhibition at low concentrations, suggesting that the integration of the furan ring enhances their biological activity against tuberculosis pathogens .
Case Study: In Vitro Screening
In vitro assays using the Alamar Blue method revealed that specific derivatives of thiadiazoles exhibited activity at concentrations as low as 3.125 µg/mL against the M. tuberculosis H37Rv strain. Molecular docking studies further elucidated the mechanism of action, showing significant interactions with key residues in the enoyl-ACP reductase enzyme .
Anticancer Applications
The anticancer potential of compounds featuring furan and thiadiazole rings has been well-documented. A comprehensive study synthesized various derivatives and evaluated their cytotoxic effects on human liver carcinoma cells. The results indicated that compounds incorporating both furan and thiadiazole structures exhibited superior anticancer activity compared to those lacking these features .
Synthesis of Metal Complexes
The compound has also been utilized as a ligand in coordination chemistry. The synthesis of transition metal complexes with the ligand derived from 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has been explored. These complexes were characterized using various spectroscopic methods such as IR and NMR spectroscopy .
Properties and Applications
The synthesized metal complexes exhibited interesting properties that could be harnessed for various applications, including catalysis and material science. The coordination behavior of the ligand was analyzed, revealing its potential to act as a bidentate ligand through nitrogen atoms .
Summary Table of Applications
Application | Description | Key Findings |
---|---|---|
Antitubercular Activity | Effective against M. tuberculosis with low IC50 values | Active at 3.125 µg/mL; docking studies confirm interactions |
Anticancer Activity | Induces apoptosis in liver carcinoma cells | Enhanced activity with sugar moieties |
Metal Complex Synthesis | Forms stable complexes with transition metals | Exhibits unique catalytic properties |
Propiedades
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-22-13-12-18(15-23(22)35-2)28-24(32)16-36-27-30-20-11-7-6-10-19(20)25-29-21(26(33)31(25)27)14-17-8-4-3-5-9-17/h3-13,15,21H,14,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWLHKFBIIJOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.